F-Gitonin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gitonin is a triterpenoid.

科学的研究の応用

Chemical Properties and Structure

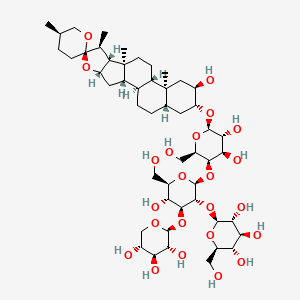

F-Gitonin is classified as a steroidal saponin, which is characterized by its complex glycosidic structure. Its molecular formula is C27H44O10 and it features multiple hydroxyl groups that contribute to its biological activity. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits a range of biological activities that have been documented through various studies:

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, potentially beneficial for treating conditions such as inflammatory bowel disease and cardiovascular diseases. These effects are attributed to the modulation of inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway .

- Antioxidant Activity : The compound has shown significant antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role .

- Antimicrobial Properties : this compound has demonstrated antimicrobial effects against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Pharmacological Studies

This compound's pharmacological applications have been explored in several studies:

- Cancer Research : Investigations into the anticancer properties of this compound are ongoing. Preliminary results suggest that it may inhibit cancer cell proliferation by disrupting cell division processes .

- Metabolomic Studies : Recent metabolomic analyses have highlighted this compound's role in distinguishing different strains of Tribulus terrestris, indicating its potential as a biomarker for quality control in herbal medicine .

Nutraceutical Development

This compound's health benefits have led to its inclusion in nutraceutical formulations aimed at improving overall health and preventing chronic diseases. Its antioxidant and anti-inflammatory properties make it an attractive candidate for dietary supplements targeting inflammation and oxidative stress.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation, such as cytokines and chemokines, in subjects with induced colitis. The results indicated a protective effect against intestinal inflammation, supporting its use in inflammatory bowel disease management .

Case Study 2: Antioxidant Activity

In vitro assays have shown that this compound effectively scavenges free radicals, reducing oxidative stress markers in cultured cells. This suggests its potential application as an antioxidant supplement in clinical settings aimed at combating oxidative stress-related conditions .

特性

CAS番号 |

28591-01-7 |

|---|---|

分子式 |

C50H82O23 |

分子量 |

1051.2 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H82O23/c1-19-7-10-50(65-17-19)20(2)32-28(73-50)12-24-22-6-5-21-11-27(25(54)13-49(21,4)23(22)8-9-48(24,32)3)66-45-40(63)37(60)41(31(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)29(14-51)67-46)42(35(58)30(15-52)68-47)71-44-38(61)33(56)26(55)18-64-44/h19-47,51-63H,5-18H2,1-4H3/t19-,20+,21+,22-,23+,24+,25-,26-,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47+,48+,49+,50-/m1/s1 |

InChIキー |

AULWDENWMBJIIQ-KFRXWHRXSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1 |

異性体SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1 |

同義語 |

gitonin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。